2-glyceryl-Prostaglandin F2alpha 2-glyceryl-Prostaglandin F2alpha Prostaglandin F2alpha 2-glyceryl ester is a 2-monoglyceride obtained by formal condensation of the carboxy group of prostaglandin F2alpha with the 2-hydroxy group of glycerol. It has a role as a human metabolite. It is a 2-monoglyceride, a secondary allylic alcohol, a prostaglandins Falpha and a pentol. It derives from a prostaglandin F2alpha.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1865982
InChI: InChI=1S/C23H40O7/c1-2-3-6-9-17(26)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-18(15-24)16-25/h4,7,12-13,17-22,24-28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,19+,20+,21-,22+/m0/s1
SMILES:
Molecular Formula: C23H40O7
Molecular Weight: 428.6 g/mol

2-glyceryl-Prostaglandin F2alpha

CAS No.:

Cat. No.: VC1865982

Molecular Formula: C23H40O7

Molecular Weight: 428.6 g/mol

* For research use only. Not for human or veterinary use.

2-glyceryl-Prostaglandin F2alpha -

Specification

Molecular Formula C23H40O7
Molecular Weight 428.6 g/mol
IUPAC Name 1,3-dihydroxypropan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate
Standard InChI InChI=1S/C23H40O7/c1-2-3-6-9-17(26)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-18(15-24)16-25/h4,7,12-13,17-22,24-28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,19+,20+,21-,22+/m0/s1
Standard InChI Key MCKWHVMNQVXLMH-PKBBWAGBSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(CO)CO)O)O)O
Canonical SMILES CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC(CO)CO)O)O)O

Introduction

PropertyValue
Molecular FormulaC23H40O7
Molecular Weight428.6 g/mol
IUPAC Name1,3-dihydroxypropan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate
Standard InChIInChI=1S/C23H40O7/c1-2-3-6-9-17(26)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-18(15-24)16-25/h4,7,12-13,17-22,24-28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,19+,20+,21-,22+/m0/s1
Standard InChIKeyMCKWHVMNQVXLMH-PKBBWAGBSA-N
PubChem Compound10274197

These properties indicate that 2-glyceryl-Prostaglandin F2alpha is a complex organic molecule with multiple hydroxyl groups and a specific stereochemical arrangement that is crucial for its biological activities.

Biosynthesis and Metabolism

Biosynthetic Pathway

2-Glyceryl-Prostaglandin F2alpha is part of a group of compounds known as prostaglandin glycerol esters (PG-Gs). These compounds are generated through a specific biosynthetic pathway involving the endocannabinoid system.

The biosynthesis begins with 2-arachidonoylglycerol (2-AG), an endocannabinoid that serves as a natural ligand for cannabinoid receptors . This 2-AG is selectively oxygenated by cyclooxygenase-2 (COX-2) to form prostaglandin glycerol esters . Specifically, COX-2 converts 2-AG to PGH2-G (the glyceryl ester of PGH2), which is then transformed by specific synthases into various prostaglandin glycerol esters, including PGE2-G, PGD2-G, and PGF2α-G .

This biosynthetic pathway is significant because it represents a unique intersection between the endocannabinoid and prostaglandin signaling systems . Unlike the traditional prostaglandin synthesis from arachidonic acid, this pathway specifically utilizes 2-AG as a substrate and is selectively catalyzed by COX-2 rather than COX-1 .

Structural Characteristics and Isomerization

Structural Features

2-Glyceryl-Prostaglandin F2alpha has a complex structure that combines features of both prostaglandins and glycerol esters. The molecule contains a cyclopentane ring with two hydroxyl groups, characteristic of prostaglandins, along with a carboxylic acid group that is esterified with the 2-position of glycerol.

The stereochemistry of 2-glyceryl-Prostaglandin F2alpha is critical for its biological activity. The molecule has several chiral centers, particularly in the cyclopentane ring and side chains, which must maintain specific configurations for proper receptor binding and biological function.

Isomerization Process

One of the most interesting structural characteristics of 2-glyceryl-Prostaglandin F2alpha is its tendency to undergo isomerization. The 2-glyceryl ester moiety rapidly equilibrates with the more stable 1-glyceryl ester form . This isomerization occurs within minutes, resulting in a mixture containing approximately 10% 2-glyceryl ester and 90% 1-glyceryl ester under typical conditions .

This rapid isomerization has significant implications for both research and potential therapeutic applications of 2-glyceryl-Prostaglandin F2alpha. The conversion to the more stable 1(3)-glyceryl ester form means that any biological samples containing 2-glyceryl-PGF2alpha will quickly contain primarily the isomerized form . This isomerization process must be considered when designing experiments or interpreting results involving this compound.

The 1(3)-glyceryl-PGF2alpha isomer is also known as PGF2alpha-G, and it shares many properties with the 2-glyceryl form while potentially having different receptor affinities or biological activities .

Biological Activities and Functions

CompoundCalcium Mobilization in RAW264.7 Cells
PGE2-GYes
PGE2No
PGD2-GNo
PGF2α-GNo
PGF2αYes

This differential activity profile indicates that the biological functions of prostaglandin glycerol esters cannot be simply predicted from the activities of their parent prostaglandins .

Research Methods and Experimental Findings

Analytical Methods

The study of 2-glyceryl-Prostaglandin F2alpha and other prostaglandin glycerol esters has employed various analytical methods. Mass spectrometric techniques have been particularly valuable for detecting these compounds in biological samples due to their low concentrations and rapid metabolism .

Activity-based protein profiling with multidimensional protein identification technology has been used to identify the enzymes involved in PG-G metabolism, such as LYPLA2 . This approach involves using fluorophosphonate probes that covalently modify the active site serine of serine hydrolases, followed by mass spectrometric analysis to identify the modified enzymes .

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